molecular formula C19H21N5O2S B2903973 6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 878066-20-7

6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2903973
CAS No.: 878066-20-7
M. Wt: 383.47
InChI Key: GSOKHPUSNOOGMA-UHFFFAOYSA-N
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Description

6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The compound 6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one interacts with various enzymes and proteins . It has been found to inhibit the activity of GlyT1, a glycine transporter, and has shown selectivity over other receptors such as GlyT2, D1, D2, D3, 5-HT1A, and 5-HT2A . The nature of these interactions involves binding to the active sites of these enzymes, thereby influencing their function .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the hyperlocomotion induced by acute treatment of phencyclidine, and improve the impaired negative and cognitive symptoms in chronic phencyclidine-induced C57BL/6J mice .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the activity of GlyT1 by binding to its active site, thereby preventing the reuptake of glycine .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied . It has been found to have long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a dosage of 40 mg kg−1, it can inhibit the hyperlocomotion induced by acute treatment of phencyclidine . More studies are needed to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It is known to interact with the glycine transporter GlyT1

Properties

IUPAC Name

6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-16(12-27-19-21-17-15(11-20-23-17)18(26)22-19)24-8-6-14(7-9-24)10-13-4-2-1-3-5-13/h1-5,11,14H,6-10,12H2,(H2,20,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOKHPUSNOOGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC4=C(C=NN4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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